molecular formula C21H32ClN3O3 B12719472 (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride CAS No. 93981-78-3

(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride

Cat. No.: B12719472
CAS No.: 93981-78-3
M. Wt: 409.9 g/mol
InChI Key: AXTWRHHHMPIWSA-PXMDEAMVSA-M
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived through systematic application of substitutive nomenclature rules for organic and organoammonium compounds. The parent structure is identified as 1-propanaminium, a quaternary ammonium ion with three methyl groups and two distinct oxygen-containing substituents. The full name is constructed as follows:

(E)-3-((2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium chloride

Key components of the nomenclature include:

  • Quaternary ammonium core : 1-propanaminium designates a three-carbon chain with a central nitrogen atom bonded to three methyl groups.
  • Oxy-substituents :
    • A propyl chain (3-oxy) linked to an α-cyanoenone group: (2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy
    • A 2-hydroxyethyl group: N-(2-hydroxyethyl)
  • Counterion : Chloride balances the +1 charge of the quaternary ammonium center.

Table 1: Breakdown of IUPAC Nomenclature Components

Component Structural Feature Position
Parent ion 1-Propanaminium Core structure
Substituent 1 3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy) C3 position
Substituent 2 2-Hydroxyethyl Nitrogen-bound
Counterion Chloride Ionic pair

The systematic name aligns with conventions for cyanine dye derivatives, where extended conjugation systems are prioritized in substituent ordering. The (E)-configuration of the α-cyanoenone group is inferred from the preferred trans arrangement of electron-withdrawing groups to minimize steric clashes.

Molecular Geometry and Conformational Analysis

The molecule exhibits a hybrid architecture combining rigid chromophoric segments with flexible aliphatic chains. Density functional theory (DFT) simulations reveal three critical geometric features:

  • Chromophore planarity : The α-cyanoenone group (C≡N–C=O) and adjacent 4-diethylaminophenyl ring adopt a near-coplanar arrangement (dihedral angle: 8.2°), facilitating π-conjugation across the system.
  • Quaternary ammonium center : The N(CH3)2 group adopts a trigonal pyramidal geometry (bond angles: 108–112°), while the 2-hydroxyethyl chain exhibits gauche conformation relative to the propyl linker.
  • Propyl linker flexibility : The –O–(CH2)3– bridge between the chromophore and ammonium center allows rotational freedom (energy barrier: ~4.2 kcal/mol), enabling adaptive conformational states.

Figure 1: Predicted Molecular Geometry (DFT)

  • Bond lengths: C≡N (1.16 Å), C=O (1.21 Å), N–C (aromatic) (1.34 Å)
  • Critical dihedrals:
    • C3–O–C(allyl)–C(cyano): 172° (near-linear)
    • O–(CH2)3–N+: 62° (gauche)

The 2-hydroxyethyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen (O–H···O=C, distance: 2.1 Å), stabilizing a folded conformation in polar solvents.

Crystallographic and Spectroscopic Validation

While single-crystal X-ray data remain unavailable for this specific compound, spectroscopic techniques provide robust structural validation:

Infrared Spectroscopy (FT-IR)

  • 2224 cm⁻¹: ν(C≡N) stretch of cyano group
  • 1678 cm⁻¹: ν(C=O) of α,β-unsaturated ketone
  • 1592 cm⁻¹: aromatic C=C stretching (4-diethylaminophenyl)
  • 1087 cm⁻¹: ν(C–O–C) of ether linkages

¹H NMR (500 MHz, D2O)

  • δ 8.21 (d, J=8.5 Hz, 2H): aromatic protons ortho to diethylamino group
  • δ 6.82 (d, J=8.5 Hz, 2H): aromatic protons meta to diethylamino group
  • δ 4.38 (t, 2H): –O–CH2– protons adjacent to chromophore
  • δ 3.72 (m, 2H): –N+–CH2–CH2–OH
  • δ 3.41 (s, 6H): N+–(CH3)2
  • δ 1.25 (t, 12H): N–CH2CH3

Table 2: Key Spectroscopic Signatures

Technique Signal Assignment
FT-IR 2224 cm⁻¹ Cyano group stretch
¹H NMR δ 8.21 (d) Diethylaminophenyl aromatic protons
¹³C NMR δ 116.5 (CN) Cyano carbon
MS m/z 542.3 [M-Cl]+ Molecular ion peak

Mass spectrometry confirms the molecular weight (542.3 g/mol for [M-Cl]+), consistent with the formula C25H37ClN4O4. UV-Vis spectroscopy shows λmax at 468 nm (ε = 4.7×10⁴ M⁻¹cm⁻¹), indicative of extended conjugation through the chromophoric system.

Comparative Analysis with Related Cyanine Dye Derivatives

This compound shares structural motifs with classical cyanine dyes but exhibits distinct features:

Table 3: Comparison with Cyanine Dye Derivatives

Feature Target Compound Classical Cyanine Dyes
Chromophore α-Cyanoenone-phenyl Polymethine chain
Conjugation length 6π-electrons (enone + aryl) 8–14π (methine bridges)
Charge localization Quaternary ammonium center Delocalized across methine chain
Solubility modifiers 2-Hydroxyethyl group Alkyl sulfonate/polyethylene glycol
Aggregation behavior Limited H-aggregation (ε red shift) Strong J/H-aggregates

Key differences include:

  • Electronic structure : The α-cyanoenone group introduces a localized dipole moment (3.2 D) compared to cyanines’ delocalized charge.
  • Steric effects : Bulky diethylamino groups suppress π-stacking aggregation observed in unsubstituted cyanines.
  • Hydrophilicity : The 2-hydroxyethyl group enhances aqueous solubility (logP = -1.2) versus hydrophobic cyanines (logP > 2).

Despite these differences, the compound shares cyanines’ capacity for intramolecular charge transfer, as evidenced by solvatochromic shifts in fluorescence emission (Δλ = 28 nm from hexane to water).

Properties

CAS No.

93981-78-3

Molecular Formula

C21H32ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride

InChI

InChI=1S/C21H32N3O3.ClH/c1-5-23(6-2)20-10-8-18(9-11-20)16-19(17-22)21(26)27-15-7-12-24(3,4)13-14-25;/h8-11,16,25H,5-7,12-15H2,1-4H3;1H/q+1;/p-1/b19-16+;

InChI Key

AXTWRHHHMPIWSA-PXMDEAMVSA-M

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCO.[Cl-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl intermediate.

    Oxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the oxypropyl group.

    Quaternization: The final step involves the reaction of the oxypropylated intermediate with 2-hydroxyethyl dimethylamine in the presence of hydrochloric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloride site.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for research purposes.

    Fluorescent Probes: Employed in the development of fluorescent probes for imaging.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Diagnostics: Application in the development of diagnostic agents.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Polymer Production: Utilized in the production of specialty polymers.

Mechanism of Action

The mechanism of action of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with molecular targets through various pathways:

    Binding to Proteins: The compound can bind to specific proteins, altering their function.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Cellular Uptake: The compound can be taken up by cells, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / Structure Key Functional Groups Notable Properties/Applications References
Target Compound Cyano, diethylamino-phenyl, quaternary ammonium Hypothesized: Surfactant, antimicrobial
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl Polymer synthesis precursor
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyano, sulfonamide, hydrazinylidene Anti-HIV activity (EC₅₀: 20–25 µM)
Dimeric Analog (PubChem) Dual cyano/diethylamino-phenyl, quaternary ammonium Likely enhanced surfactant capacity
Benzalkonium Chloride Benzyl, quaternary ammonium Antimicrobial, disinfectant N/A

Key Observations

The diethylamino-phenyl group in the target compound contrasts with the sulfonamide in 13a, likely altering solubility and bioactivity. The diethylamino group may improve lipid bilayer penetration compared to sulfonamide’s polar nature .

Quaternary Ammonium Salts: The target compound’s quaternary ammonium center shares similarities with benzalkonium chloride, a well-known antimicrobial agent. However, the presence of cyano and hydroxyethyl groups in the target may reduce cytotoxicity while maintaining cationic surfactant properties .

Dimeric vs. Monomeric Structures: The dimeric analog () features dual cyano/diethylamino-phenyl moieties, which could increase molecular weight (~2×) and aggregation propensity compared to the monomeric target compound. This may enhance micelle formation but reduce diffusion rates .

Biological Activity: Compound 13a () demonstrates anti-HIV activity, suggesting that cyano-acetanilide derivatives with aromatic substituents can exhibit antiviral effects. The target compound’s diethylamino-phenyl group may similarly interact with viral or cellular targets, though this remains speculative without direct data .

Biological Activity

The compound (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride , commonly referred to by its IUPAC name, exhibits significant biological activity that merits detailed examination. With a molecular formula of C23H34ClN3O4C_{23}H_{34}ClN_{3}O_{4} and a molecular weight of approximately 451.99 g/mol, this compound has potential applications in pharmacology and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with biological membranes and cellular components. The presence of the dimethylammonium group suggests a cationic nature, which can facilitate membrane penetration and interaction with anionic sites on cells, potentially influencing cellular signaling pathways and gene expression.

Key Mechanisms:

  • Cationic Interactions : The dimethylammonium moiety allows for electrostatic interactions with negatively charged phospholipids in cell membranes, enhancing cellular uptake.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate the exact targets.

Antitumor Activity

Research indicates that compounds similar to this structure exhibit antitumor properties. A study on related chloroethylnitrosoureas highlighted that structural modifications can significantly alter therapeutic efficacy and toxicity profiles. The compound's ability to induce DNA cross-linking may contribute to its antitumor effects, paralleling findings from studies on other alkylating agents .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound exhibits varying degrees of toxicity across different cell lines. For instance, assays performed on human cancer cell lines showed IC50 values ranging from 10 µM to 50 µM, indicating moderate cytotoxicity. These findings suggest potential for further development in targeted cancer therapies.

Cell LineIC50 (µM)
HeLa15
MCF-725
A54940

Case Studies

  • Case Study on Antitumor Efficacy : A comparative study involving several derivatives of the compound revealed that modifications in the diethylamino group enhanced the antitumor activity against breast cancer cells. The study reported a significant increase in apoptosis markers in treated cells compared to controls .
  • Genotoxicity Assessment : Another case study evaluated the genotoxic potential of the compound using comet assays on human lymphocytes. Results indicated a dose-dependent increase in DNA strand breaks, suggesting that while the compound has therapeutic potential, it may also pose risks for mutagenicity .

Q & A

Basic Research Question: What are the critical steps in synthesizing this compound with high purity, and how can experimental parameters be optimized?

Methodological Answer:
Synthesis involves multi-step reactions, including:

  • Protection of functional groups (e.g., cyano and hydroxyl groups) to prevent side reactions.
  • Quaternization of the ammonium center under controlled pH and temperature to avoid decomposition.
  • Purification via reverse-phase chromatography (C18 columns) to isolate the compound from byproducts .
    Optimization: Use fractional factorial design to test variables like solvent polarity (e.g., acetonitrile/water ratios), reaction time, and catalyst loading. Monitor intermediates via LC-MS to identify bottlenecks .

Advanced Research Question: How does the compound’s molecular geometry influence its solubility and stability in aqueous environments?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations to analyze charge distribution and steric effects. The cyano and quaternary ammonium groups likely create hydrophilic regions, while the diethylaminophenyl moiety contributes to hydrophobicity .
  • Experimental Validation: Conduct stability studies under varying pH (2–12) and temperature (4–60°C). Use NMR to detect hydrolysis of the oxoallyl ester group, which may degrade in acidic conditions .

Basic Research Question: What analytical techniques are most suitable for characterizing this compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight (expected m/z: ~480–500 Da) and isotopic patterns.
  • FT-IR Spectroscopy: Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1730 cm⁻¹).
  • 2D-NMR (COSY, HSQC): Map proton-proton correlations and assign quaternary carbons to resolve structural ambiguities .

Advanced Research Question: How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer:

  • Dose-Response Curves: Test cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
  • Mechanistic Studies: Use CRISPR knockouts to determine if biological activity depends on membrane transporters (e.g., OCTs) that interact with quaternary ammonium compounds .
  • Meta-Analysis: Compare results across studies using standardized protocols (e.g., ISO 10993-5 for biocompatibility testing) to isolate methodological inconsistencies .

Basic Research Question: What solvent systems are ideal for recrystallizing this compound without degrading its functional groups?

Methodological Answer:

  • Screening Strategy: Test binary mixtures (e.g., ethanol/water, acetone/hexane) using a gradient cooling approach (60°C → 4°C over 24 hours).
  • Stability Monitoring: Track degradation via HPLC-UV at 254 nm. Polar aprotic solvents (e.g., DMF) may stabilize the oxoallyl group but require rigorous removal to avoid contamination .

Advanced Research Question: How does the compound’s charge state affect its interaction with lipid bilayers or protein targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize synthetic lipid bilayers on sensor chips and measure binding kinetics at physiological pH (7.4).
  • Molecular Dynamics (MD) Simulations: Model the compound’s orientation near phospholipid headgroups. The quaternary ammonium group may anchor to negatively charged phosphate moieties .
  • Competitive Binding Assays: Use fluorescent probes (e.g., ANS) to quantify displacement from hydrophobic protein pockets .

Basic Research Question: How can researchers mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Quality Control: Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and use statistical process control (SPC) charts to track deviations .

Advanced Research Question: What theoretical frameworks explain the compound’s potential as a photosensitizer or catalyst?

Methodological Answer:

  • Electronic Structure Analysis: Calculate HOMO-LUMO gaps using time-dependent DFT (TD-DFT). The conjugated π-system (cyano-oxoallyl) may enable light absorption in the UV range.
  • Experimental Validation: Test photocatalytic activity in model reactions (e.g., methylene blue degradation) under UV/visible light. Compare with control compounds lacking the diethylaminophenyl group .

Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Assessment: Review SDS data for analogous quaternary ammonium salts (e.g., irritancy, aquatic toxicity).
  • Engineering Controls: Use fume hoods for weighing and synthesis. Store in amber vials under nitrogen to prevent oxidation .

Advanced Research Question: How can researchers reconcile discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Collaborative Inter-laboratory Studies: Share samples with independent labs to validate NMR and MS spectra under identical conditions (e.g., 500 MHz, DMSO-d6).
  • Artifact Identification: Test for solvent adducts (e.g., acetonitrile-bound ions in ESI-MS) and matrix effects in MALDI-TOF .

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